Lipophilicity Modulation: ΔlogP ≈ –0.65 vs. 4-Methylphenyl Analog Confers Favorable Drug-Likeness
The target compound (4-methoxyphenyl N-substituent) has a measured logP of 2.932 [1]. Its closest analog, 2-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid (CAS 851169-11-4), has a reported logP of 3.581 . The –0.649 difference (ΔlogP ≈ –0.65) places the target compound closer to the optimal oral drug-likeness range (logP 1–3), suggesting improved solubility and reduced hERG/promiscuity risk compared to its more lipophilic methyl congener.
| Evidence Dimension | Calculated Partition Coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.932 |
| Comparator Or Baseline | CAS 851169-11-4 (4-methylphenyl analog), logP = 3.581 |
| Quantified Difference | ΔlogP = –0.649 (target less lipophilic by 0.65 log units) |
| Conditions | Computed logP values sourced from ChemBase (target) and Leyan (comparator) vendor-validated databases. Both compounds share the identical 6-oxopiperidine-3-carboxylic acid core with C2 3,4-dimethoxyphenyl substitution; the sole structural difference is N1 4-OCH₃ vs. N1 4-CH₃. |
Why This Matters
A logP difference of 0.65 units translates to approximately 4.5-fold lower octanol-water partitioning, directly impacting membrane permeability, metabolic stability, and oral bioavailability—key decision points in lead series selection.
- [1] ChemBase. 2-(3,4-Dimethoxy-phenyl)-1-(4-methoxy-phenyl)-6-oxo-piperidine-3-carboxylic acid, logP = 2.932. http://www.chembase.cn/substance-524327.html View Source
